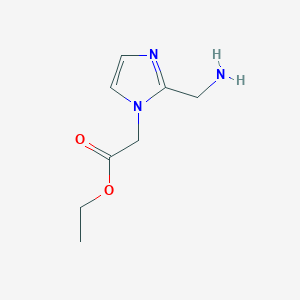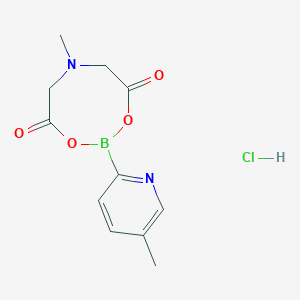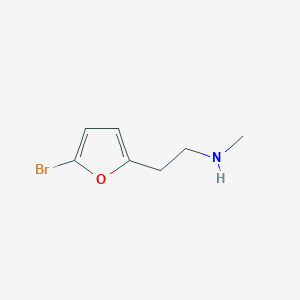
1-(2-Azidoethyl)piperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Azidoethyl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with an azidoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-azidoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Azidoethyl)piperazinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted piperazines.
Reduction: 1-(2-Aminoethyl)piperazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Azidoethyl)piperazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Azidoethyl)piperazinedihydrochloride depends on its specific application. In biological systems, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar structure but with an amino group instead of an azido group.
1-(2-Chloroethyl)piperazine: Contains a chloro group instead of an azido group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxy group in place of the azido group.
Uniqueness
1-(2-Azidoethyl)piperazinedihydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This makes it a valuable tool in both synthetic and biological research.
Eigenschaften
CAS-Nummer |
2825011-11-6 |
|---|---|
Molekularformel |
C6H15Cl2N5 |
Molekulargewicht |
228.12 g/mol |
IUPAC-Name |
1-(2-azidoethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H13N5.2ClH/c7-10-9-3-6-11-4-1-8-2-5-11;;/h8H,1-6H2;2*1H |
InChI-Schlüssel |
XLYPZKNWHMMSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCN=[N+]=[N-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


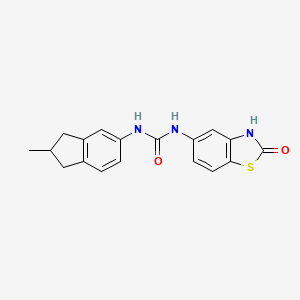

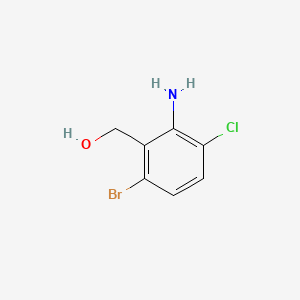
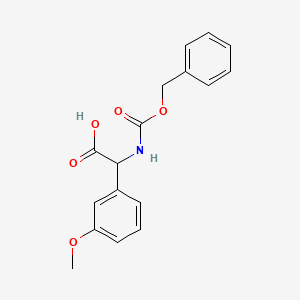
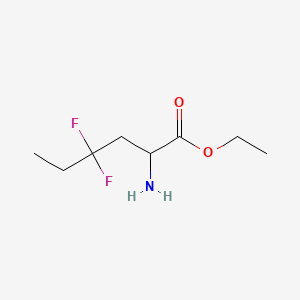
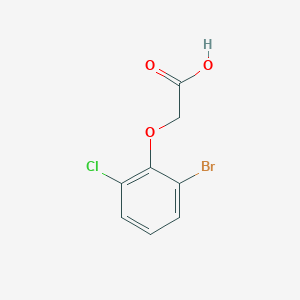
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)


![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
